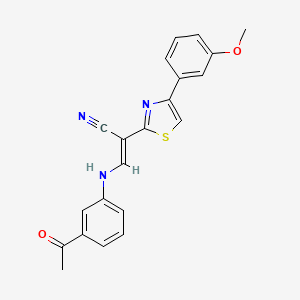

(E)-3-((3-acetylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(E)-3-(3-acetylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c1-14(25)15-5-3-7-18(9-15)23-12-17(11-22)21-24-20(13-27-21)16-6-4-8-19(10-16)26-2/h3-10,12-13,23H,1-2H3/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNILHNIRQPBBDC-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-3-((3-acetylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, a thiazole-based compound, has garnered attention for its diverse biological activities. This article aims to delve into its biological properties, including anticancer, antimicrobial, and insecticidal activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex structure that combines an acrylonitrile moiety with thiazole and aromatic groups. The presence of these functional groups is critical for its biological activity.

Structure

- Molecular Formula : CHNOS

- Molecular Weight : 320.39 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. Thiazoles are known to exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of thiazole derivatives, compounds were tested against MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) cell lines. The results indicated that:

- Compound IC values ranged from 1.61 to 1.98 µg/mL, demonstrating potent cytotoxicity.

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| 9 | MCF-7 | 1.61 ± 1.92 |

| 10 | HepG-2 | 1.98 ± 1.22 |

The structure-activity relationship (SAR) analysis suggested that the thiazole ring is essential for activity, with electron-donating groups enhancing potency .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. A series of novel thiazole acrylonitrile derivatives were synthesized and tested against various microbial strains.

Case Study: Antimicrobial Assay

In a bioassay against Aphis fabae, certain derivatives exhibited remarkable insecticidal activity:

- Compound 11c demonstrated an LC value of 1.45 mg/L, indicating high efficacy comparable to standard insecticides.

| Compound | Target Organism | LC (mg/L) |

|---|---|---|

| 11c | Aphis fabae | 1.45 |

Insecticidal Activity

The insecticidal activity of thiazole-based compounds has been well-documented. Research indicates that these compounds can effectively target agricultural pests.

Research Findings

A study focused on the synthesis and evaluation of thiazole acrylonitrile derivatives revealed:

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Thiazoles disrupt cell cycle progression in cancer cells.

- Induction of Apoptosis : Compounds induce programmed cell death in malignant cells.

- Antimicrobial Action : Thiazoles may interfere with microbial cell wall synthesis or metabolic pathways.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-based compounds, including (E)-3-((3-acetylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile.

- Mechanism of Action : The compound is believed to inhibit cell proliferation through the modulation of various signaling pathways involved in cancer cell growth. It may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

- In Vitro Studies : In a study conducted by the National Cancer Institute, compounds similar to this compound demonstrated significant cytotoxic effects against a range of cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range, indicating potent activity .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.72 |

| Compound B | HCT-116 (Colon Cancer) | 12.53 |

Anti-inflammatory Properties

Thiazole derivatives have also been studied for their anti-inflammatory effects.

- Inflammatory Pathways : The compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This action can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

- Research Findings : A study showed that thiazole derivatives significantly reduced inflammation markers in animal models, suggesting their potential as therapeutic agents against inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are another area of interest.

- Bacterial Inhibition : Compounds structurally related to this compound have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Zone of Inhibition : In laboratory settings, these compounds exhibited considerable zones of inhibition in agar diffusion tests, indicating their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

常见问题

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (E)-3-((3-acetylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile?

- Methodology : The compound can be synthesized via a multi-step route involving:

- Step 1 : Condensation of 2-(benzo[d]thiazol-2-yl)acetonitrile with aromatic aldehydes (e.g., 3-acetylphenyl derivatives) under basic conditions to form acrylonitrile intermediates .

- Step 2 : Thiazole ring formation via Hantzsch thiazole synthesis, using α-haloketones (e.g., 4-(3-methoxyphenyl)-2-bromoacetophenone) and thiourea derivatives .

- Key considerations : Solvent choice (e.g., ethanol or DMF), reaction temperature (80–120°C), and catalysis (e.g., piperidine for Knoevenagel condensations) .

Q. How can spectroscopic techniques (NMR, IR, UV-vis) be employed to characterize this compound?

- 1H-NMR : The (E)-configuration of the acrylonitrile group is confirmed by a trans coupling constant (J ≈ 12–16 Hz) between the α- and β-protons. Methoxy and acetyl substituents appear as singlets at δ 3.8–4.0 ppm and δ 2.5–2.7 ppm, respectively .

- IR : Stretching vibrations for C≡N (~2220 cm⁻¹), C=O (acetyl, ~1680 cm⁻¹), and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups .

- UV-vis : Conjugation across the thiazole-acrylonitrile system results in strong absorption bands at λmax ≈ 350–400 nm, useful for tracking reactivity .

Q. What solvent systems are suitable for studying its reactivity in nucleophilic addition or cyclization reactions?

- Polar aprotic solvents (e.g., DMSO, DMF) enhance electrophilicity at the acrylonitrile’s β-carbon, facilitating nucleophilic attack. Protic solvents (e.g., methanol) are less effective due to hydrogen bonding with the nitrile group .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate its electronic properties and potential bioactivity?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gap) and charge distribution. Exact exchange functionals (e.g., hybrid B3LYP) improve accuracy for thermochemical properties like electron affinity .

- Molecular docking : Dock the compound into target proteins (e.g., α-glucosidase) using AutoDock Vina. The thiazole and acrylonitrile moieties show hydrogen bonding with active-site residues (e.g., Asp214), suggesting inhibitory potential .

Q. What crystallographic challenges arise in resolving its structure, and how can they be addressed?

- Challenges : Poor crystal growth due to flexible acrylonitrile substituents; twinning in thiazole-containing systems .

- Solutions : Use SHELXL for refinement, incorporating TWIN/BASF commands. High-resolution data (d ≤ 0.8 Å) and anisotropic displacement parameters improve model accuracy .

Q. How do conflicting spectroscopic and computational data for this compound’s tautomeric forms arise?

- Issue : Discrepancies between observed NMR signals (single tautomer) and DFT-predicted tautomeric equilibria (e.g., keto-enol forms).

- Resolution : Validate via variable-temperature NMR (VT-NMR) and X-ray crystallography. For example, crystallographic data in and show no enol tautomers, likely due to stabilization of the keto form by intramolecular hydrogen bonds .

Data Contradiction Analysis

Q. Why do UV-vis titration studies report conflicting stoichiometries for anion binding?

- Evidence : Studies on analogous acrylonitrile-thiazole dyes show 1:1 binding with CN⁻ (via nitrile attack) in aqueous acetonitrile , but 2:1 ratios in pure DMSO due to solvent-dependent aggregation .

- Recommendation : Cross-validate using Job’s plot analysis and ESI-MS to confirm binding modes under varying conditions .

Methodological Best Practices

- Synthetic reproducibility : Use Schlenk techniques to avoid moisture-sensitive intermediates (e.g., α-haloketones) .

- Crystallography : Collect data at low temperature (100 K) to mitigate thermal motion artifacts .

- Computational validation : Compare DFT-predicted IR spectra with experimental data to refine force-field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。